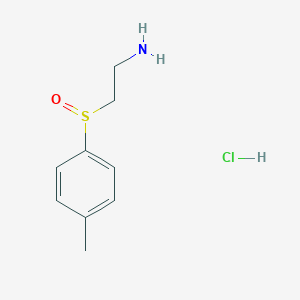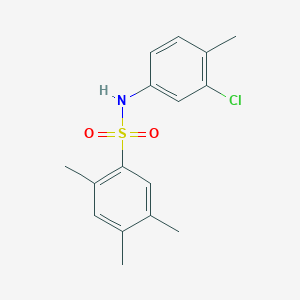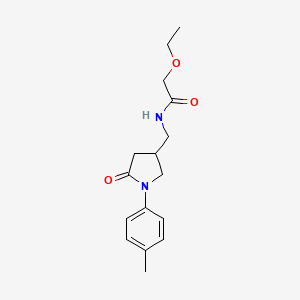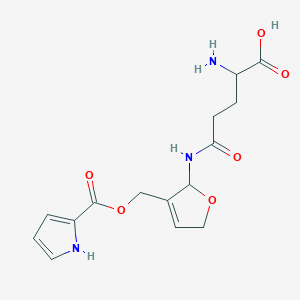![molecular formula C28H32N6O4 B2945766 2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223851-53-3](/img/structure/B2945766.png)
2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their anticancer , antiviral , and antimicrobial activities .
Synthesis Analysis
These compounds are typically synthesized via aromatic nucleophilic substitution of a precursor molecule . For example, one method involves the substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds can be optimized using computational methods . The frontier molecular orbital (FMO) approach can be used to assess the electrophilic and nucleophilic Fukui function values .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve nucleophilic substitution and cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structures. For example, the presence of a piperazine subunit or its isosteres can enhance the antimicrobial activity of the fused triazoles ring systems .Applications De Recherche Scientifique
Synthesis and Biological Activities
The chemical synthesis and potential biological activities of triazoloquinazolines and related compounds have been a subject of interest due to their promising pharmacological properties. For instance, triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogens, demonstrating moderate to good activities, which suggests their potential as antimicrobial agents (Pokhodylo et al., 2021). Additionally, some derivatives have shown potent cytotoxic effects against cancer cell lines, indicating their potential application in cancer therapy (Deady et al., 2003).
Chemical Synthesis Methodologies
The exploration of novel synthetic routes for the production of triazoloquinazoline derivatives is crucial for the development of new therapeutic agents. Studies have reported on various synthetic methodologies, including cascade cyclization reactions and the use of different starting materials to generate diverse derivatives, showcasing the versatility and creativity in the synthesis of complex heterocyclic compounds (Lipson et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in cell proliferation and survival, and their disruption can lead to the death of cancer cells . The compound also upregulates the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulates the pro-oncogenic cell survival Bcl-2 protein .
Pharmacokinetics
Similar compounds have been shown to exhibit good dna-binding affinities , suggesting that this compound may also have good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the disruption of the c-Met and VEGFR-2 signaling pathways and the modulation of apoptosis-related proteins .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(cyclopentylamino)-2-oxoethyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O4/c1-17(2)29-25(36)20-12-13-22-23(14-20)34-27(32(26(22)37)15-19-10-8-18(3)9-11-19)31-33(28(34)38)16-24(35)30-21-6-4-5-7-21/h8-14,17,21H,4-7,15-16H2,1-3H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFFKNCNTMIMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC(=O)NC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)
![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)

![2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide](/img/structure/B2945695.png)
![5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2945696.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2945697.png)

![2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2945700.png)
![(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine](/img/structure/B2945702.png)


